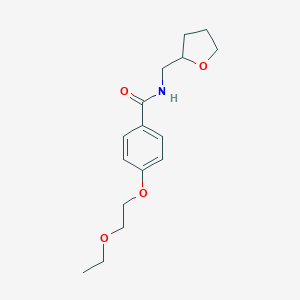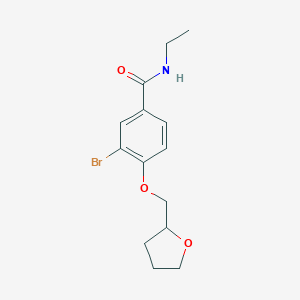![molecular formula C15H14N2O3 B268672 N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and is currently being studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide works by inhibiting the activity of JAK3, a protein kinase that plays a critical role in the immune system. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which leads to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). It has also been shown to inhibit the proliferation of T cells and B cells, which are important immune cells involved in autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, there are also limitations to its use. This compound has been shown to have off-target effects on other JAK kinases, which may complicate interpretation of results. Additionally, its effectiveness in humans has not been fully established.
Future Directions
There are several future directions for research on N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is its potential use in other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Finally, there is interest in developing more selective JAK3 inhibitors that may have fewer off-target effects.
Synthesis Methods
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide involves several steps. The starting material is 2-furancarboxylic acid, which is converted to an acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminobenzoic acid to form an amide. This amide is then reacted with cyclopropyl isocyanate to form the final product, this compound.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and preventing disease progression in animal models of rheumatoid arthritis and multiple sclerosis.
properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c18-14(10-6-7-10)16-11-3-1-4-12(9-11)17-15(19)13-5-2-8-20-13/h1-5,8-10H,6-7H2,(H,16,18)(H,17,19) |
InChI Key |
VATNLCUGRMMHLV-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
